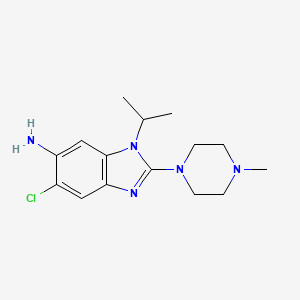

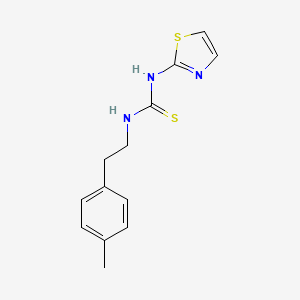

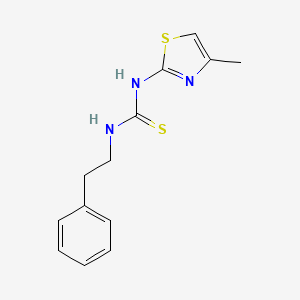

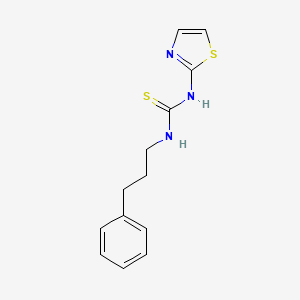

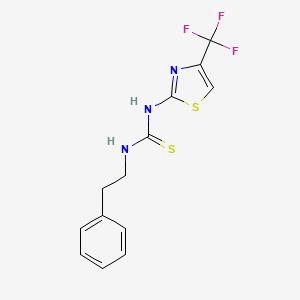

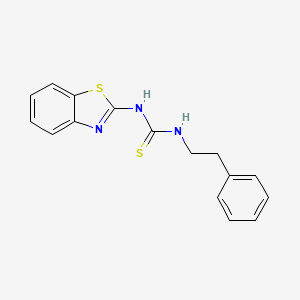

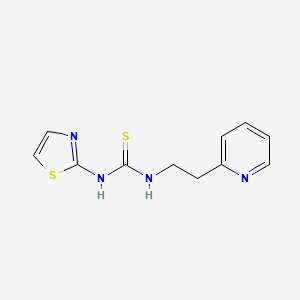

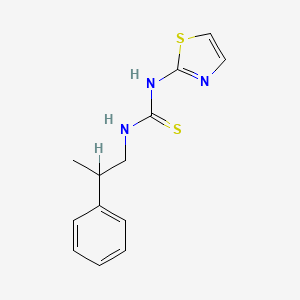

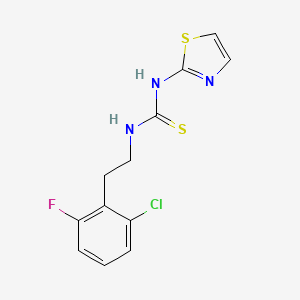

Thiourea, N-(2-(2-chloro-6-fluorophenyl)ethyl)-N'-2-thiazolyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PT-309 est un composé qui a suscité un intérêt considérable dans divers domaines scientifiques en raison de ses propriétés uniques et de ses applications potentielles. Il s'agit d'un composé à base de platine, souvent utilisé dans la recherche et les applications industrielles pour sa stabilité et sa réactivité.

Méthodes De Préparation

La synthèse de PT-309 implique plusieurs étapes, commençant généralement par la préparation d'un précurseur de platine. Une méthode courante implique la réaction de chlorure de platine avec un ligand organique dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou l'acétone, et la température est soigneusement surveillée pour garantir un rendement optimal. Les méthodes de production industrielle font souvent appel à des réacteurs de grande capacité et à des systèmes à flux continu pour maintenir la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

PT-309 subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Dans les réactions d'oxydation, PT-309 peut réagir avec des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des composés à l'état d'oxydation supérieur. Les réactions de réduction font souvent intervenir des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de produits à l'état d'oxydation inférieur. Les réactions de substitution se produisent généralement avec des halogènes ou d'autres nucléophiles, ce qui entraîne le remplacement des ligands liés au centre de platine .

Applications de la recherche scientifique

PT-309 a une large gamme d'applications dans la recherche scientifique. En chimie, il est utilisé comme catalyseur dans diverses réactions organiques, notamment l'hydrogénation et la polymérisation. En biologie, PT-309 est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à former des complexes avec l'ADN, inhibant ainsi la réplication cellulaire. En médecine, les dérivés de PT-309 sont explorés pour leurs propriétés thérapeutiques, en particulier dans le traitement des tumeurs. Sur le plan industriel, PT-309 est utilisé dans la production de capteurs et de dispositifs électroniques en raison de son excellente conductivité et de sa stabilité .

Mécanisme d'action

Le mécanisme d'action de PT-309 implique son interaction avec les composants cellulaires, en particulier l'ADN. PT-309 forme des liaisons covalentes avec les atomes d'azote des bases de l'ADN, conduisant à la formation de liaisons croisées. Ces liaisons croisées empêchent l'ADN de se dérouler et de se répliquer, entraînant finalement la mort cellulaire. Les cibles moléculaires de PT-309 comprennent diverses enzymes impliquées dans la réparation et la réplication de l'ADN, ce qui en fait un puissant inhibiteur de la prolifération cellulaire .

Applications De Recherche Scientifique

PT-309 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and polymerization. In biology, PT-309 is studied for its potential as an anticancer agent due to its ability to form complexes with DNA, thereby inhibiting cell replication. In medicine, PT-309 derivatives are explored for their therapeutic properties, particularly in the treatment of tumors. Industrially, PT-309 is used in the production of sensors and electronic devices due to its excellent conductivity and stability .

Mécanisme D'action

The mechanism of action of PT-309 involves its interaction with cellular components, particularly DNA. PT-309 forms covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links. These cross-links prevent the DNA from unwinding and replicating, ultimately causing cell death. The molecular targets of PT-309 include various enzymes involved in DNA repair and replication, making it a potent inhibitor of cell proliferation .

Comparaison Avec Des Composés Similaires

PT-309 est souvent comparé à d'autres composés à base de platine tels que le cisplatine, le carboplatine et l'oxaliplatine. Si tous ces composés partagent un mécanisme d'action commun impliquant la liaison à l'ADN, PT-309 se distingue par ses propriétés structurales et sa réactivité. Contrairement au cisplatine, qui forme des liaisons croisées intrabrin, PT-309 est connu pour former des liaisons croisées interbrin, ce qui le rend plus efficace dans certains types de cancer. De plus, PT-309 a démontré une meilleure stabilité et moins d'effets secondaires par rapport au carboplatine et à l'oxaliplatine .

Propriétés

Numéro CAS |

149485-98-3 |

|---|---|

Formule moléculaire |

C12H11ClFN3S2 |

Poids moléculaire |

315.8 g/mol |

Nom IUPAC |

1-[2-(2-chloro-6-fluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C12H11ClFN3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |

Clé InChI |

DLYWQFUMFDBURV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)CCNC(=S)NC2=NC=CS2)F |

Key on ui other cas no. |

149485-98-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.